N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
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Overview
Description
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a complex organic compound that features a pyran ring fused with a thiophene ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using a suitable catalyst to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share the bromophenyl group and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring fused to other heterocycles, showing comparable chemical reactivity and applications.
Uniqueness
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is unique due to its specific combination of a pyran ring with a thiophene carboxamide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Properties
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEKOWSRJZZBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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